Dicyclohexylamine nitrite
Overview
Description
Dicyclohexylamine nitrite is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is formed by the combination of dicyclohexylamine and nitrous acid. This compound is known for its applications in various fields, including its use as a corrosion inhibitor and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylamine nitrite can be synthesized by reacting dicyclohexylamine with nitrous acid. The reaction typically involves the addition of dicyclohexylamine to an aqueous solution of sodium nitrite and hydrochloric acid. The reaction proceeds at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylamine nitrite undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can also serve as a reducing agent under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are often involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
Dicyclohexylamine nitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a corrosion inhibitor.
Biology: The compound has been studied for its effects on bacterial growth and enzyme inhibition.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of rubber and plastics, as well as in the formulation of lubricants and coatings.
Mechanism of Action
The mechanism of action of dicyclohexylamine nitrite involves its ability to donate or accept electrons, making it useful in redox reactions. It can inhibit certain enzymes by interacting with their active sites, thereby affecting biological processes. The compound’s molecular targets include bacterial enzymes and other proteins involved in metabolic pathways.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the nitrite group.
Dicyclohexylamine: The parent compound without the nitrite group.
Cyclohexylamine nitrite: Contains a single cyclohexyl group instead of two.
Uniqueness: Dicyclohexylamine nitrite is unique due to its dual functionality as both an oxidizing and reducing agent. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;nitrous acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAKTZXUUNBLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.N(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N.NO2, C12H24N2O2 | |
Record name | DICYCLOHEXYLAMMONIUM NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/3176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicyclohexylammonium nitrite appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., White to light-colored solid; [CAMEO] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | DICYCLOHEXYLAMMONIUM NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/3176 | |
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Record name | Dicyclohexylamine nitrite | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
Record name | DICYCLOHEXYLAMMONIUM NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/3176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3129-91-7 | |
Record name | DICYCLOHEXYLAMMONIUM NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |
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Record name | 3129-91-7 | |
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Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |
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Record name | Dicyclohexylammonium nitrite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.560 | |
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Record name | DICYCLOHEXYLAMINE NITRITE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, studies demonstrate its effectiveness in environments containing acetic acid and formic acid vapors at high humidity []. Electrochemical measurements confirmed a significant decrease in the corrosion rate of carbon steel in these conditions.
A: Research indicates that volcanic ash enhances the volatilization rate of dicyclohexylamine nitrite []. Specifically, a tablet containing 20% volcanic ash showed the fastest volatilization rate. This suggests potential applications for controlled release of the inhibitor.
A: While initially effective, studies show that the inhibition effectiveness of this compound deteriorates over time in atmospheric exposure, becoming ineffective within four months [, ]. This emphasizes the need for long-term protection strategies or alternative inhibitors for extended outdoor applications.
A: Studies demonstrate that a tablet containing 80% this compound exhibits the optimal inhibition effect []. This highlights the importance of precise formulation for achieving the desired vapor pressure and corrosion protection.
A: Yes. Research shows that incorporating this compound into Celite-polyethylene films provides superior long-term anti-rust protection for packaged steel compared to plain polyethylene films []. The porous nature of Celite allows for controlled release of the inhibitor, extending its effectiveness.
A: The molecular formula of this compound is C12H23N3O2, and its molecular weight is 241.32 g/mol [].
A: Studies on rats exposed to this compound reveal potential toxicity to the liver [, ] and adenohypophysis [, ]. These findings underscore the importance of handling this compound with care and using appropriate personal protective equipment.
A: Thin-layer chromatography has been successfully employed to determine the concentration of this compound in air samples [, ]. This method enables the monitoring of workplace exposure levels for ensuring occupational safety.
A: Research has shown that distillation of wastewater in the presence of alkali effectively removes organic contaminants, including this compound []. This method presents a viable solution for treating industrial wastewater and minimizing environmental impact.
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